REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH3:10])=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[Cl:12].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:5]([Cl:12])=[CH:6][C:7]([Br:11])=[CH:8][C:9]=1[CH2:10][Br:14]
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Name
|
|
Quantity
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2.447 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1C)Br)Cl)=O
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Name
|
|
Quantity
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1.815 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed until most of the starting materials
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Type
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CUSTOM
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Details
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were consumed (as analyzed by GC/MS)
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Type
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FILTRATION
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Details
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The resulting mixture was filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated
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Name
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|
Type
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product
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Smiles
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COC(C1=C(C=C(C=C1Cl)Br)CBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |